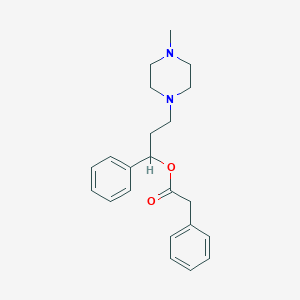
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, also known as MPHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of phenylpropylamines and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various scientific research applications. It has been studied for its potential use as a dopamine reuptake inhibitor, which could make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. It has also been studied for its potential use as an antidepressant and anxiolytic agent. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which could result in increased levels of dopamine in the brain. This could lead to the various biochemical and physiological effects observed with 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate.
Efectos Bioquímicos Y Fisiológicos
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which could result in increased motivation and reward-seeking behavior. It has also been found to exhibit antinociceptive effects, which could make it useful in the treatment of pain. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been shown to exhibit anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that it is a synthetic compound, which allows for precise control over its properties. Additionally, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate has been found to exhibit various biochemical and physiological effects, which could make it useful in a wide range of experiments. However, one of the limitations of using 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate. One direction is to further investigate its potential use as a dopamine reuptake inhibitor and its potential applications in the treatment of conditions such as ADHD and Parkinson's disease. Another direction is to investigate its potential use as an antidepressant and anxiolytic agent. Additionally, further research could be done to better understand the exact mechanism of action of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate and its potential applications in a wide range of experiments.
Conclusion:
In conclusion, 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand the potential applications of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate, it is clear that it has significant potential in various fields and could lead to important discoveries in the future.
Métodos De Síntesis
The synthesis of 3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate involves the reaction of 3-(4-methyl-1-piperazinyl)-1-phenylpropan-1-one with benzeneacetic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Propiedades
Número CAS |
149848-04-4 |
|---|---|
Nombre del producto |
3-(4-Methyl-1-piperazinyl)-1-phenylpropyl benzeneacetate |
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] 2-phenylacetate |
InChI |
InChI=1S/C22H28N2O2/c1-23-14-16-24(17-15-23)13-12-21(20-10-6-3-7-11-20)26-22(25)18-19-8-4-2-5-9-19/h2-11,21H,12-18H2,1H3 |
Clave InChI |
KCZPEZUEHNQJEL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
SMILES canónico |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)CC3=CC=CC=C3 |
Sinónimos |
[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] 2-phenylacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



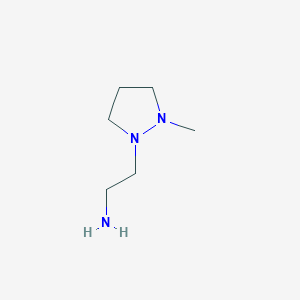
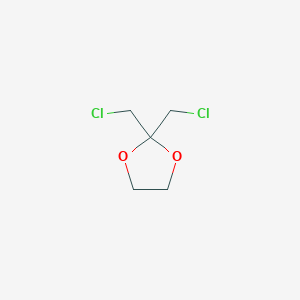
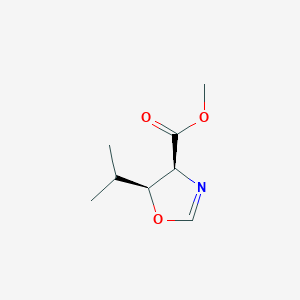
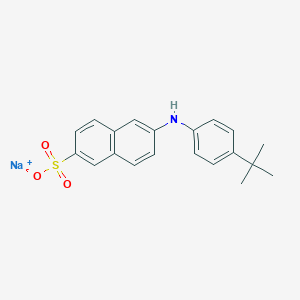
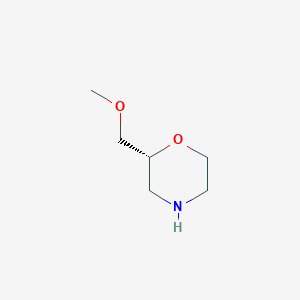
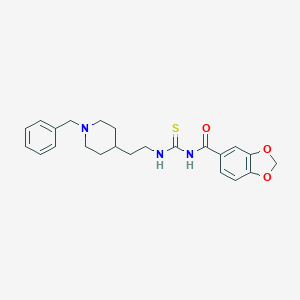
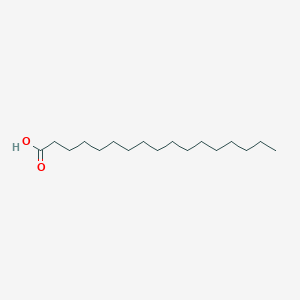
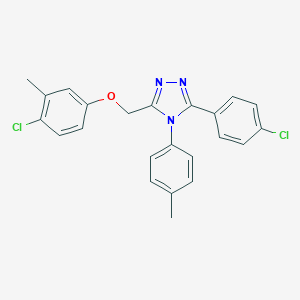
![2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide](/img/structure/B114756.png)
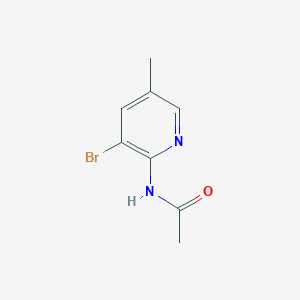
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
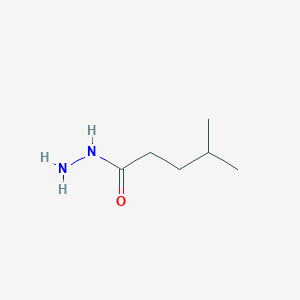
![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)